molecular formula C23H23NO5 B3178842 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate CAS No. 83847-14-7

4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Cat. No.: B3178842
CAS No.: 83847-14-7
M. Wt: 393.4 g/mol
InChI Key: LNEDNZUQKOGNLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves a multi-step chemical reaction. One common method includes the esterification of 4-cyanophenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid . The reaction is usually carried out in the presence of a catalyst such as dibenzoyl peroxide in a solvent like ethanol or 2-methoxy-ethanol at elevated temperatures (around 75°C) for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its ability to undergo polymerization and other chemical reactions. The acrylate group is particularly reactive, allowing the compound to form cross-linked polymers under appropriate conditions. These polymers can exhibit unique mechanical and chemical properties, making them useful in various applications .

Comparison with Similar Compounds

4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyano group, which can enhance its reactivity and allow for the formation of polymers with distinct properties.

Properties

IUPAC Name

(4-cyanophenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-2-22(25)28-16-6-4-3-5-15-27-20-13-9-19(10-14-20)23(26)29-21-11-7-18(17-24)8-12-21/h2,7-14H,1,3-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEDNZUQKOGNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83847-15-8
Details Compound: Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-cyanophenyl ester, homopolymer
Record name Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-cyanophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83847-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201019375
Record name 4-cyanophenyl-4-(6-(acryloyloxy)hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83847-14-7
Record name 4-Cyanophenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83847-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyanophenyl-4-(6-(acryloyloxy)hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-acryloyloxyhexyloxy)-benzoic acid (4-cyanophenyl ester)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-cyanophenylester)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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